Home > Products > Screening Compounds P119859 > N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride - 1251923-01-9

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

Catalog Number: EVT-1821001
CAS Number: 1251923-01-9
Molecular Formula: C8H17ClN2OS
Molecular Weight: 224.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides

  • Compound Description: This group of compounds consists of various diastereomeric pairs due to the presence of stereogenic centers at C-2 and C-5 of the thiazolidinone ring []. They were synthesized and their structures characterized using IR, NMR (1D and 2D), and mass spectrometry. The configurations of the stereogenic centers were determined via coupling constants analysis from 1H NMR and 2D NOESY experiments [].

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: This compound features a 1,3-thiazolidine ring adopting a twist conformation []. The crystal structure analysis reveals the presence of N—H⋯O hydrogen bonds leading to a three-dimensional network [].

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Compound Description: This compound crystallizes with two molecules per asymmetric unit and displays disorder in the 1,3-thiazolidine ring []. The crystal structure is stabilized by intermolecular interactions, including N—H⋯N, C—H⋯O hydrogen bonds, C—H⋯Cl interactions, and π–π stacking between benzene and pyridine rings [].

N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Compound Description: This compound exhibits disorder in the 1,3-thiazolidine ring, except for the N and C atoms connected to the bromobenzene ring []. The crystal structure reveals a three-dimensional network formed by intermolecular N—H⋯N and C—H⋯O hydrogen bonds and C—H⋯π interactions []. Additionally, π–π stacking exists between the pyridine and benzene rings [].

N-[5-Methyl-2-(2-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide monohydrate

  • Compound Description: This compound crystallizes as a monohydrate with both enantiomers disordered over the same position in the unit cell []. The crystal structure shows a three-dimensional supramolecular network formed through intermolecular N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds []. π–π stacking interactions are also observed between the pyridine rings [].

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Compound Description: This compound has a defined stereochemistry at the C2 position of the 1,3-thiazolidine ring []. The crystal structure shows an envelope conformation for the 1,3-thiazolidine ring and a three-dimensional network stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π interactions []. Weak π–π stacking is observed between the 1,3-thiazolidine and pyridine rings [].

3'-{(4-Substituted phenyl-1-N-ethoxyphthalimido-6'-pyridin-2-yl}-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-ones

  • Compound Description: This group of compounds (6a-d) was synthesized through a five-step pathway, starting from the condensation of 2-aminopyridine with isatin []. They feature a complex spirocyclic system incorporating indole, thiazole, and isoxazole rings linked to a pyridine ring []. The structures were confirmed using IR, 1H NMR, and mass spectrometry [].

5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: This compound contains a 1,3-thiazolidine ring adopting an envelope conformation and a cyclohexane ring in a chair conformation []. The crystal structure is stabilized by N—H⋯O and C—H⋯F hydrogen bonds forming a three-dimensional network [].

Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates

  • Compound Description: This series of compounds (3a-h) was synthesized and evaluated for in vitro growth inhibitory activity against E. coli, S. aureus, and Salmonella typhi para A []. Their structures were established based on elemental analysis and spectral data [].

N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide

  • Compound Description: These compounds (5a-j) were synthesized from 6-nitroindazole and their structures were confirmed by IR, 1H NMR, 13C NMR, and FAB-Mass spectrometry []. They were screened for antibacterial, antifungal, antitubercular, and anti-inflammatory activities [].

N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine carboxamide

  • Compound Description: This series of compounds (5a-j) was synthesized and characterized by IR, 1H NMR, 13C NMR, and FAB Mass spectrometry []. Their antimicrobial activity was evaluated against various bacteria and fungi. They were also subjected to antituberculosis studies against M. tuberculosis and anti-inflammatory activity tests on albino rats [].

5-[4-oxo-4H-chromen-3-yl)methylene]-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound was used as a key intermediate in the synthesis of various heterocyclic compounds linked to thiazolidine-2,4-dione []. These compounds were subsequently screened in vitro for antimicrobial activities against Staphylococcus aureus, Proteus vulgaris, and Candida albicans [].

N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide

  • Compound Description: This group of compounds (5a-j) was synthesized and characterized by IR, 1H NMR, 13C NMR, and FAB-MS []. They were screened for antimicrobial activity against selected bacteria and fungi, antituberculosis activity against Mycobacterium tuberculosis, and anti-inflammatory activity in albino rats [].

2-(4-Chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides

  • Compound Description: These series of compounds (2 and 3) were synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, namely S. aureus and E. coli []. The QSAR studies suggested that substituents at the 3-position of the azetidine ring, particularly bulkier groups, increased hydrophobicity and steric bulk, potentially contributing to enhanced activity [].
Overview

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound characterized by its thiazolidine structure, which is significant in medicinal chemistry. This compound is of interest due to its potential biological activities, particularly in the realm of diabetes treatment and metabolic disorders. The compound's systematic name reflects its molecular structure, which includes a butan-2-yl group, a thiazolidine ring, and a carboxamide functional group.

Source and Classification

This compound can be classified under the category of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen. Thiazolidines and their derivatives have been studied for their pharmacological properties, including anti-diabetic effects. The compound has a CAS number of 1251923-01-9, which is used for its identification in chemical databases. It is also categorized as a hydrochloride salt, indicating it is often encountered in pharmaceutical formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves multi-step organic reactions. One common approach includes the reaction of butan-2-one with thiourea to form the thiazolidine ring. This can be followed by acylation to introduce the carboxamide group.

  1. Formation of Thiazolidine:
    • Reactants: Butan-2-one and thiourea.
    • Conditions: Heat under reflux in an appropriate solvent (e.g., ethanol).
    • Outcome: Formation of 1,3-thiazolidine.
  2. Carboxamide Formation:
    • Reactants: The thiazolidine product and an acylating agent (e.g., acetic anhydride).
    • Conditions: Reaction under controlled temperature with stirring.
    • Outcome: N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
  3. Hydrochloride Salt Formation:
    • Reactants: The carboxamide product with hydrochloric acid.
    • Outcome: Crystallization of the hydrochloride salt.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is C8H17ClN2OSC_8H_{17}ClN_2OS, with a molecular weight of approximately 224.75 g/mol. The structural representation includes:

  • A thiazolidine ring, which consists of a five-membered ring containing one nitrogen atom and one sulfur atom.
  • A butan-2-yl group, which contributes to the compound's hydrophobic characteristics.
  • A carboxamide functional group that enhances its solubility in polar solvents.

The InChI key for this compound is not explicitly provided in the sources but can be derived from its structural formula .

Chemical Reactions Analysis

Reactions and Technical Details

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to yield the corresponding carboxylic acid.
  2. Acylation Reactions: The amine group can react with various acyl chlorides or anhydrides to form new amides.
  3. Reductive Reactions: The thiazolidine ring may undergo reductions that modify the nitrogen or sulfur atoms.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives for further study .

Mechanism of Action

Process and Data

The mechanism of action for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride primarily relates to its role as a potential agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This receptor plays a significant role in glucose metabolism and lipid homeostasis.

  1. Binding Affinity: The compound binds to PPAR-gamma, activating downstream signaling pathways that enhance insulin sensitivity.
  2. Gene Expression Modulation: Activation leads to changes in gene expression related to glucose uptake and fatty acid storage.

Research indicates that compounds within this class can lead to improved glycemic control in diabetic models by enhancing insulin sensitivity and reducing insulin resistance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride exhibits several important physical properties:

Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a candidate for developing anti-diabetic medications due to its PPAR-gamma agonist activity.
  2. Biochemical Research: Utilized in studies investigating metabolic pathways related to glucose metabolism and insulin signaling.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing other bioactive compounds within medicinal chemistry.

Properties

CAS Number

1251923-01-9

Product Name

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

IUPAC Name

N-butan-2-yl-1,3-thiazolidine-4-carboxamide;hydrochloride

Molecular Formula

C8H17ClN2OS

Molecular Weight

224.75 g/mol

InChI

InChI=1S/C8H16N2OS.ClH/c1-3-6(2)10-8(11)7-4-12-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H

InChI Key

FGPXMXKRSVSRAX-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1CSCN1.Cl

Canonical SMILES

CCC(C)NC(=O)C1CSCN1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.